An In-Depth Technical Guide to 2-(Azepan-1-yl)ethanamine Dihydrochloride for Researchers and Drug Development Professionals
An In-Depth Technical Guide to 2-(Azepan-1-yl)ethanamine Dihydrochloride for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 2-(Azepan-1-yl)ethanamine dihydrochloride, a versatile building block in modern medicinal chemistry. With its unique structural features, this compound serves as a valuable scaffold for the development of novel therapeutics, particularly those targeting the central nervous system.
Core Chemical and Physical Properties
2-(Azepan-1-yl)ethanamine dihydrochloride is the salt form of the parent compound, 2-(Azepan-1-yl)ethanamine. The dihydrochloride salt enhances the compound's stability and aqueous solubility, making it more amenable for use in various synthetic and biological applications.
Table 1: Physicochemical Properties
| Property | 2-(Azepan-1-yl)ethanamine (Free Base) | 2-(Azepan-1-yl)ethanamine Dihydrochloride |
| Molecular Formula | C₈H₁₈N₂ | C₈H₂₀Cl₂N₂ |
| Molecular Weight | 142.24 g/mol [1] | 215.16 g/mol |
| Appearance | Colorless to light yellow liquid[2] | White to off-white solid |
| Melting Point | 200 °C[2] | Data not available |
| Boiling Point | 46-52 °C at 1 mmHg[1] | Not applicable |
| Solubility | - | Enhanced solubility in water[3] |
| CAS Number | 51388-00-2[1] | 103953-23-7 |
Spectroscopic and Analytical Data
A thorough understanding of the spectroscopic signature of 2-(Azepan-1-yl)ethanamine dihydrochloride is crucial for its identification and characterization in reaction monitoring and quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum of the dihydrochloride salt in a suitable deuterated solvent (e.g., D₂O) is expected to show characteristic signals for the azepane ring protons and the ethylamine chain protons. The protons adjacent to the nitrogen atoms will exhibit downfield shifts due to the deshielding effect of the ammonium and tertiary amine groups.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbon atoms of the azepane ring and the ethylamine moiety. The carbons bonded to nitrogen will be shifted downfield.
Infrared (IR) Spectroscopy
The IR spectrum of 2-(Azepan-1-yl)ethanamine dihydrochloride will be characterized by broad absorption bands in the 2400-2800 cm⁻¹ region, corresponding to the N-H stretching vibrations of the primary and tertiary ammonium groups. C-H stretching vibrations of the methylene groups will appear around 2850-2950 cm⁻¹.
Mass Spectrometry (MS)
Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry can be used to determine the molecular weight of the free base. The mass spectrum would show the molecular ion peak (M+) and characteristic fragmentation patterns resulting from the cleavage of the ethylamine side chain and the azepane ring.
Synthesis and Manufacturing
The synthesis of 2-(Azepan-1-yl)ethanamine dihydrochloride is a multi-step process that begins with the formation of the azepane ring, followed by the introduction of the ethylamine side chain and subsequent salt formation.[3]
Synthetic Pathway Overview
Caption: General synthetic route to 2-(Azepan-1-yl)ethanamine dihydrochloride.
Detailed Experimental Protocol (Illustrative)
Step 1: Synthesis of Azepane
A common method for the synthesis of azepane is the Beckmann rearrangement of cyclohexanone oxime. This reaction is typically carried out in the presence of a strong acid catalyst.
Step 2: N-Alkylation of Azepane
Azepane is reacted with a suitable two-carbon electrophile, such as 1-bromo-2-chloroethane, under basic conditions to introduce the ethyl chloride moiety.
Step 3: Amination
The resulting N-(2-chloroethyl)azepane is then subjected to amination, for instance, by reaction with ammonia or a protected amine equivalent, to introduce the primary amine group.
Step 4: Dihydrochloride Salt Formation
The purified 2-(Azepan-1-yl)ethanamine free base is dissolved in a suitable organic solvent, and a stoichiometric amount of hydrochloric acid (as a gas or a solution in an organic solvent) is added to precipitate the dihydrochloride salt, which can then be isolated by filtration and dried.[3]
Chemical Reactivity and Derivatization
The chemical reactivity of 2-(Azepan-1-yl)ethanamine dihydrochloride is primarily centered around its two nitrogen atoms.
Reactivity of the Nitrogen Centers
-
Primary Amine: The primary amine group is a potent nucleophile and can readily undergo a variety of chemical transformations, including acylation, alkylation, arylation, and condensation reactions to form imines or Schiff bases.
-
Tertiary Amine: The tertiary amine within the azepane ring is also nucleophilic and can participate in reactions such as quaternization with alkyl halides.
Role as a Bidentate Ligand
The presence of two nitrogen atoms allows 2-(azepan-1-yl)ethanamine to act as a bidentate ligand in coordination chemistry, forming stable complexes with various metal ions.
Caption: Key reactions of the primary amine group in 2-(Azepan-1-yl)ethanamine.
Applications in Drug Discovery and Development
The azepane ring is a privileged scaffold in medicinal chemistry, and its incorporation into molecules can significantly influence their pharmacological properties. Azepane-containing compounds are known to exhibit a wide range of biological activities, with a notable prevalence in drugs targeting the central nervous system.[4][5]
A Key Building Block for CNS-Active Agents
The structural characteristics of the azepane ring, such as its conformational flexibility and lipophilicity, make it an attractive moiety for the design of ligands for various CNS receptors and transporters. The ability of many azepine derivatives to cross the blood-brain barrier is a key advantage in the development of drugs for neurological and psychiatric disorders.[6]
Structure-Activity Relationship (SAR) Insights
The ethylamine side chain of 2-(azepan-1-yl)ethanamine provides a convenient handle for the introduction of various pharmacophoric groups. Structure-activity relationship studies on derivatives of this compound have shown that modifications to the primary amine, the ethyl linker, and the azepane ring can lead to significant changes in biological activity and selectivity. For instance, the substitution pattern on an aromatic ring attached to the ethylamine nitrogen can dramatically influence the affinity and efficacy at specific G-protein coupled receptors.
Therapeutic Areas of Interest
Derivatives of 2-(azepan-1-yl)ethanamine have been investigated for their potential as:
-
Antipsychotics
-
Antidepressants
-
Anxiolytics
-
Anticonvulsants
-
Analgesics [2]
Safety and Handling
2-(Azepan-1-yl)ethanamine is classified as an irritant.[2] The dihydrochloride salt is expected to have similar, if not more pronounced, irritant properties.
GHS Hazard Statements:
-
H314: Causes severe skin burns and eye damage.[2]
Precautionary Statements:
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.
-
P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
It is imperative to handle this compound in a well-ventilated fume hood using appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.
Conclusion
2-(Azepan-1-yl)ethanamine dihydrochloride is a chemical building block with significant potential for the discovery and development of novel pharmaceuticals. Its versatile reactivity, coupled with the favorable pharmacological properties often associated with the azepane scaffold, makes it a valuable tool for medicinal chemists. A thorough understanding of its chemical and physical properties, as detailed in this guide, is essential for its effective and safe utilization in a research and development setting.
References
Sources
- 1. chembk.com [chembk.com]
- 2. arborpharmchem.com [arborpharmchem.com]
- 3. Buy 2-(Azepan-1-YL)ethanamine hydrochloride [smolecule.com]
- 4. researchgate.net [researchgate.net]
- 5. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pure.manchester.ac.uk [pure.manchester.ac.uk]
